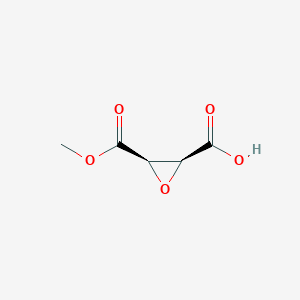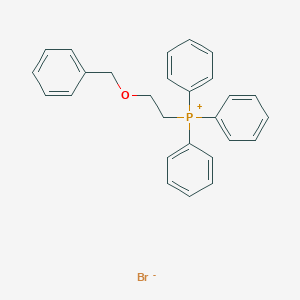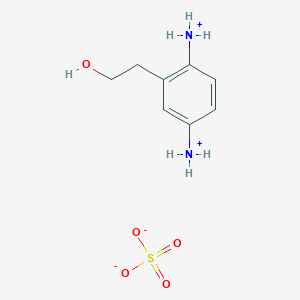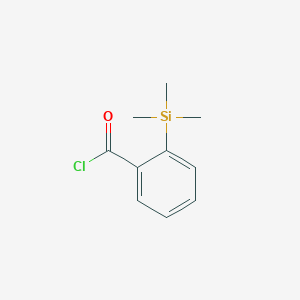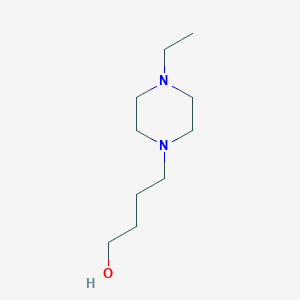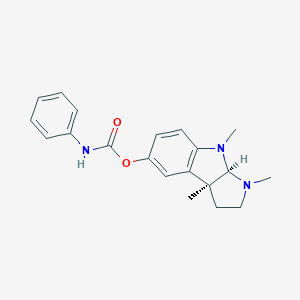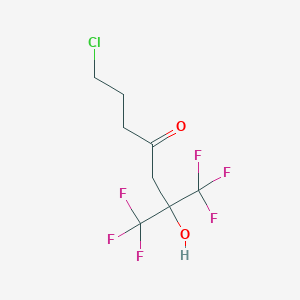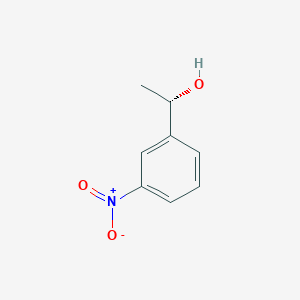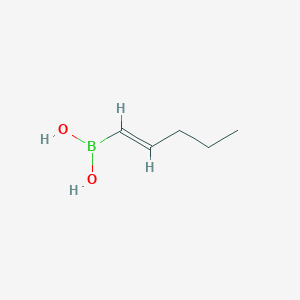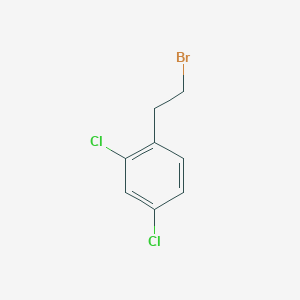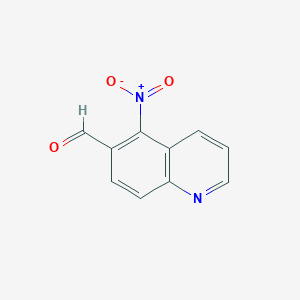
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, also known as BMDT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is not fully understood, but it is believed to act as an electron-acceptor in various applications. In organic solar cells, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as a component of the active layer, where it accepts electrons from the donor material. In organic field-effect transistors, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the semiconducting material, where it facilitates the movement of charge carriers. In organic light-emitting diodes, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is used as the emitting material, where it emits light when an electric current is applied.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene. However, it has been found to be non-toxic and non-carcinogenic in animal studies. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been found to have low solubility in water, which may limit its potential use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its excellent electron-accepting properties, which make it a promising material for use in various applications. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is relatively easy to synthesize and has a high yield. However, one of the limitations of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene is its low solubility in water, which may limit its potential use in certain applications.
Direcciones Futuras
There are several future directions for 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene research. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another potential area of research is the investigation of the biochemical and physiological effects of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene, particularly in relation to its potential use in biomedical applications. Additionally, further research is needed to explore the potential use of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene in other applications, such as organic photovoltaics and organic light-emitting diodes.
Métodos De Síntesis
The synthesis of 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene involves a multi-step process that includes the reaction of 4-methylacetophenone with thionyl chloride, followed by the reaction of the resulting product with sodium hydride and 2,5-dimethylthiophene. The final product is obtained through the reaction of the intermediate product with 4-methylphenylboronic acid in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been found to have a wide range of scientific research applications. It has been studied for its potential use in organic solar cells, as it has been shown to have excellent electron-accepting properties. 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has also been studied for its potential use in organic field-effect transistors, due to its high charge-carrier mobility. Additionally, 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene has been studied for its potential use in organic light-emitting diodes, due to its high photoluminescence efficiency.
Propiedades
Número CAS |
100989-99-9 |
|---|---|
Nombre del producto |
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene |
Fórmula molecular |
C18H18S |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
3,4-bis(4-methylphenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C18H18S/c1-13-3-7-15(8-4-13)17-11-19-12-18(17)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
AFDDJFBMIQIELG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(CSC2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



